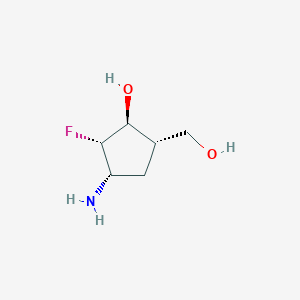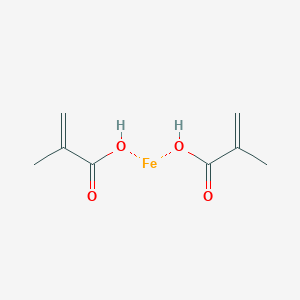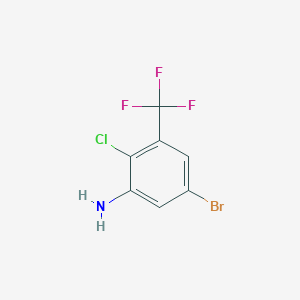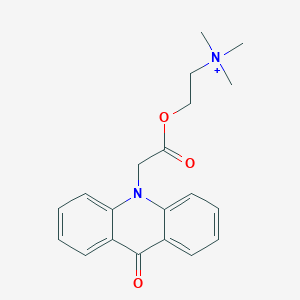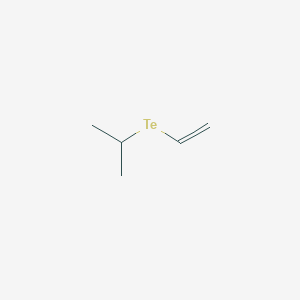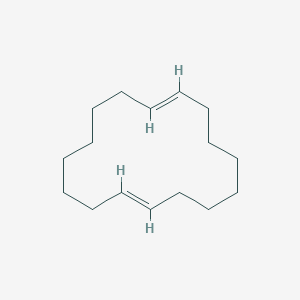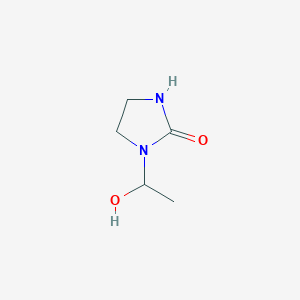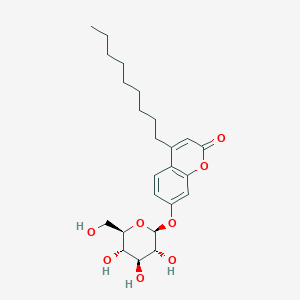
4-Nonylumbelliferyl glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonylumbelliferyl glucoside (4-NU) is a synthetic substrate that is used to measure the activity of β-glucosidase enzymes. It is a fluorogenic substrate that is widely used in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 4-Nonylumbelliferyl glucoside involves the hydrolysis of the glycosidic bond between the nonylumbelliferone and glucose moieties by β-glucosidase enzymes. This hydrolysis reaction releases the nonylumbelliferone moiety, which is highly fluorescent. Therefore, the fluorescence intensity of the reaction mixture is directly proportional to the activity of β-glucosidase enzymes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Nonylumbelliferyl glucoside are related to its ability to measure the activity of β-glucosidase enzymes. β-glucosidase enzymes are involved in various biological processes, including cellulose degradation, plant defense, and glycoside metabolism. Therefore, 4-Nonylumbelliferyl glucoside is used to study the role of β-glucosidase enzymes in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Nonylumbelliferyl glucoside in lab experiments include its simplicity, efficiency, and sensitivity. The synthesis method of 4-Nonylumbelliferyl glucoside is simple and efficient, and the substrate is highly sensitive to β-glucosidase enzyme activity. However, the limitations of using 4-Nonylumbelliferyl glucoside in lab experiments include its specificity and potential interference from other enzymes. 4-Nonylumbelliferyl glucoside is specific to β-glucosidase enzymes, but other enzymes may also hydrolyze the substrate, leading to false-positive results.
Orientations Futures
There are several future directions for the use of 4-Nonylumbelliferyl glucoside in scientific research. One direction is to study the role of β-glucosidase enzymes in plant defense against pathogens. Another direction is to develop new methods to improve the specificity and sensitivity of 4-Nonylumbelliferyl glucoside for β-glucosidase enzyme activity assays. Additionally, 4-Nonylumbelliferyl glucoside can be used to study the diversity and evolution of β-glucosidase enzymes in different organisms.
Méthodes De Synthèse
The synthesis of 4-Nonylumbelliferyl glucoside involves the reaction between 4-nonylumbelliferone and glucose. The reaction is catalyzed by β-glucosidase enzymes, and the product is 4-Nonylumbelliferyl glucoside. The synthesis method of 4-Nonylumbelliferyl glucoside is simple and efficient, making it a popular substrate for β-glucosidase enzyme activity assays.
Applications De Recherche Scientifique
4-Nonylumbelliferyl glucoside is widely used in scientific research to measure the activity of β-glucosidase enzymes. β-glucosidase enzymes play a crucial role in various biological processes, including cellulose degradation, plant defense, and glycoside metabolism. Therefore, 4-Nonylumbelliferyl glucoside is used to study the activity of β-glucosidase enzymes in various organisms, including bacteria, fungi, plants, and animals.
Propriétés
Numéro CAS |
100443-44-5 |
|---|---|
Nom du produit |
4-Nonylumbelliferyl glucoside |
Formule moléculaire |
C24H34O8 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
4-nonyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C24H34O8/c1-2-3-4-5-6-7-8-9-15-12-20(26)31-18-13-16(10-11-17(15)18)30-24-23(29)22(28)21(27)19(14-25)32-24/h10-13,19,21-25,27-29H,2-9,14H2,1H3/t19-,21-,22+,23-,24-/m1/s1 |
Clé InChI |
MQILYRRBBFTJFC-PFKOEMKTSA-N |
SMILES isomérique |
CCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
SMILES canonique |
CCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Autres numéros CAS |
100443-44-5 |
Synonymes |
4-nonylumbelliferyl glucoside 4-NUG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



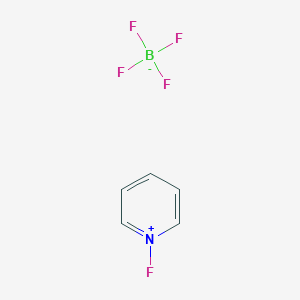

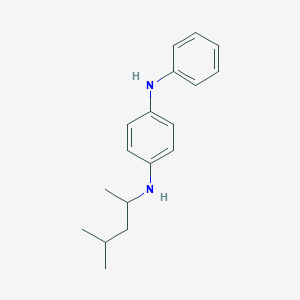
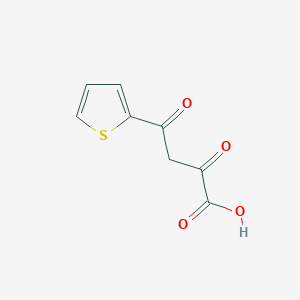
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
